REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[C:9]([NH2:10])=[CH:8][C:7]([O:11][CH3:12])=[C:6]([O:13][CH3:14])[CH:5]=1)=O.B(F)(F)F.CCOCC.[CH:24]([NH2:26])=O>>[CH3:1][C:2]1[C:4]2[C:9](=[CH:8][C:7]([O:11][CH3:12])=[C:6]([O:13][CH3:14])[CH:5]=2)[N:10]=[CH:24][N:26]=1 |f:1.2|
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Name
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|
Quantity
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5 g
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Type
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reactant
|
Smiles
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CC(=O)C1=CC(=C(C=C1N)OC)OC
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Name
|
|
Quantity
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1.5 mL
|
Type
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reactant
|
Smiles
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B(F)(F)F.CCOCC
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Name
|
|
Quantity
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80 mL
|
Type
|
reactant
|
Smiles
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C(=O)N
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted three times with benzene
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Type
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WASH
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Details
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Flash chromatography on silical gel, eluting with a mixture of 98/2 dichloromethane/methanol
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Name
|
|
Type
|
product
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Smiles
|
CC1=NC=NC2=CC(=C(C=C12)OC)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |